N-(4-ethylphenyl)-2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide
Description
N-(4-ethylphenyl)-2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a structurally complex acetamide derivative characterized by a dihydropyridinone core substituted with methoxy and sulfanylmethyl groups. The sulfanylmethyl moiety is further linked to a 4-methylphenyl ring, while the acetamide nitrogen is bonded to a 4-ethylphenyl group. This compound shares key pharmacophoric features with bioactive molecules, such as the dihydropyridinone ring (associated with kinase inhibition) and sulfanyl groups (implicated in redox modulation or enzyme binding).
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[5-methoxy-2-[(4-methylphenyl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-4-18-7-9-19(10-8-18)25-24(28)15-26-14-23(29-3)22(27)13-20(26)16-30-21-11-5-17(2)6-12-21/h5-14H,4,15-16H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLAVTGKESPDMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-(5-methoxy-2-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyridin-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C25H30N4O4S
- Molecular Weight : 514.66 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The precursor compounds are reacted under controlled conditions to yield the target molecule. Various methods have been employed in literature to optimize yield and purity, including the use of different solvents and catalysts.
Anticancer Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit notable anticancer properties. For instance, a study conducted by Aziz-ur-Rehman et al. demonstrated that certain derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that the structural modifications in compounds like N-(4-ethylphenyl)-2-(5-methoxy...) can enhance their biological activity .
The mechanism by which N-(4-ethylphenyl)-2-(5-methoxy...) exerts its effects may involve the modulation of specific cellular pathways. Dihydropyridine derivatives are known to interact with calcium channels and influence cellular signaling pathways related to apoptosis and cell proliferation .
Pharmacological Profile
In vitro studies have shown that this compound exhibits selective inhibition against certain cancer cell lines while sparing normal cells, highlighting its potential as a targeted therapeutic agent. The IC50 values for various cell lines indicate a promising therapeutic index for further development.
Case Studies
- Anticancer Screening : A multicellular spheroid model was utilized to assess the efficacy of N-(4-ethylphenyl)-2-(5-methoxy...) against solid tumors. The results indicated a dose-dependent reduction in spheroid viability, suggesting effective penetration and action within tumor microenvironments .
- Mechanistic Insights : Further mechanistic studies revealed that treatment with this compound resulted in the activation of apoptotic pathways in cancer cells, as evidenced by increased caspase activity and PARP cleavage .
Data Tables
Comparison with Similar Compounds
Structural Similarities :
- Both compounds feature a sulfanylacetamide backbone.
- The sulfanyl group bridges the core heterocycle (pyrimidine in vs. dihydropyridinone in the target compound).
Key Differences :
- Core Heterocycle: ’s compound contains a pyrimidine ring, whereas the target compound has a dihydropyridinone ring.
- Substituents : The target compound includes a methoxy group and a 4-methylphenyl-sulfanylmethyl group, absent in ’s molecule. These groups may improve lipophilicity or steric interactions compared to the dimethylpyrimidine and methylpyridyl substituents in .
Synthesis :
Both compounds likely employ nucleophilic substitution reactions. ’s compound was synthesized via reaction of 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(5-methylpyridin-2-yl)acetamide . The target compound could be synthesized similarly by substituting the thiol precursor with 2-[(4-methylphenyl)sulfanyl]methanethiol.
Pyridin-2-one Derivatives ()
Structural Similarities :
- Both classes contain a 2-oxo-1,2-dihydropyridine (or dihydropyridinone) core.
- Substituted aromatic groups (e.g., acetylphenyl, dimethylaminophenyl) are present in both.
Key Differences :
- Functionalization: ’s compounds include hydroxy, amino, and dicarbonitrile groups, which are absent in the target compound. These polar groups may enhance aqueous solubility but reduce membrane permeability compared to the target’s methoxy and sulfanylmethyl substituents.
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide ()
Structural Similarities :
- Both compounds share an N-(4-ethylphenyl)acetamide group and a sulfanyl bridge.
- The 4-oxo moiety is present in both, though embedded in different heterocycles (dihydropyridinone vs. pyrimidoindole).
Key Differences :
- Core Complexity: ’s compound features a fused pyrimidoindole system, which increases aromatic surface area and may enhance DNA intercalation or topoisomerase inhibition. In contrast, the target compound’s simpler dihydropyridinone ring may offer synthetic accessibility and tunable substituent placement.
- Substituent Positioning: The methoxy group in is on a phenyl ring fused to the indole, whereas the target compound’s methoxy is directly on the dihydropyridinone core. This positional variance could drastically alter electronic properties and target selectivity .
Pharmacopeial Amides ()
Structural Contrasts :
- ’s compounds (e.g., m, n, o) are hexanamide derivatives with branched alkyl chains and hydroxy groups, unlike the target compound’s planar dihydropyridinone-acetamide structure.
- Functional Groups: The pharmacopeial compounds include tetrahydro-pyrimidinone and phenoxyacetamide groups, which are absent in the target molecule. These features suggest divergent applications, such as peptide-like interactions or sustained-release formulations .
Research Implications
- Synthetic Accessibility: The target compound’s dihydropyridinone core is synthetically simpler than fused heterocycles (e.g., pyrimidoindole), enabling rapid derivatization for structure-activity relationship (SAR) studies .
- Pharmacological Potential: The sulfanylmethyl group may confer thiol-mediated cellular uptake or glutathione mimicry, while the methoxy group could modulate cytochrome P450 interactions. Comparative studies with ’s hydroxy-substituted analogs could clarify metabolic stability trade-offs .
- Crystallographic Analysis : SHELX-based refinement (as used in ’s structure determination) could resolve the target compound’s conformation, aiding in co-crystallization studies with biological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
